ethyl 4-oxo-4-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoate
Overview
Description
Ethyl 4-oxo-4-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoate is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.16852187 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Applications
- Advanced Organic Synthesis : Compounds similar to ethyl 4-oxo-4-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoate serve as intermediates in the synthesis of complex molecules. For example, they play a crucial role in the fabrication of 4-phenyl-2-butanone, a significant intermediate for medicines with anti-inflammatory properties (Jiangli Zhang, 2005).
- Material Science and Polymers : In materials science, these compounds contribute to the development of novel polymers with unique properties, such as those used for reversible optical storage, indicating their potential in data storage technologies (X. Meng et al., 1996).
Biological and Pharmaceutical Research
- Antimicrobial Properties : this compound and its derivatives have been explored for their antimicrobial activities. Arylazopyrazole pyrimidone clubbed heterocyclic compounds, including similar structures, have shown promising antimicrobial activity against various bacteria and fungi (Nikulsinh Sarvaiya et al., 2019).
- Antivirulence and Antibiofilm Activities : Some derivatives have been identified as new classes of sortase A inhibitors, showcasing antivirulence properties by inhibiting biofilm formation, crucial for tackling Gram-positive pathogens (B. Maggio et al., 2016).
Photovoltaic and Optical Applications
- Photovoltaic Properties : Derivatives of this compound have been studied for their potential in organic–inorganic photodiode fabrication, indicating their usefulness in developing new types of photovoltaic devices (H. Zeyada et al., 2016).
Properties
IUPAC Name |
ethyl 4-oxo-4-[3-(oxolan-2-ylmethylcarbamoyl)anilino]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-2-24-17(22)9-8-16(21)20-14-6-3-5-13(11-14)18(23)19-12-15-7-4-10-25-15/h3,5-6,11,15H,2,4,7-10,12H2,1H3,(H,19,23)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLVDNXDHUDUTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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